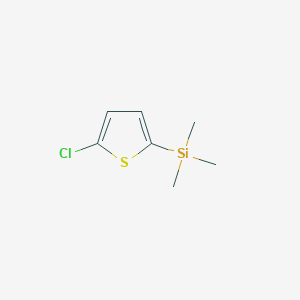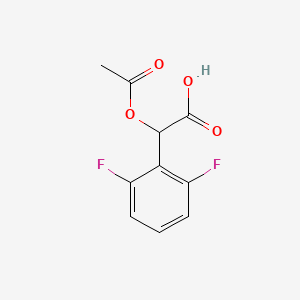
2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex reactions such as lipase-catalyzed transesterification, which shows the potential for enzymatic methods in creating structurally complex molecules with high optical purity. For example, optically pure compounds were synthesized from key intermediates prepared by lipase-catalyzed transesterification, a method demonstrating the intricacies and potential for enzymatic assistance in chemical synthesis (Sakai et al., 2000).
Molecular Structure Analysis
X-ray diffraction analysis plays a crucial role in determining the absolute configuration of synthesized molecules, providing insight into the molecular structure and the interactions within crystals. For instance, the crystal structure of specific synthesized compounds revealed interesting packing patterns, showcasing the utility of structural analysis in understanding molecular interactions (Sakai et al., 2000).
Chemical Reactions and Properties
The reactivity and properties of compounds are influenced by their structural characteristics, such as the presence of fluorine atoms, which can affect the electron distribution and reactivity of the molecule. Studies on related compounds, such as those involving triorganotin(IV) complexes, highlight the impact of molecular structure on reactivity and potential applications (Baul et al., 2002).
Physical Properties Analysis
Physical properties, including crystal structure and hydrogen bonding patterns, are essential for understanding the behavior of chemical compounds. Analysis of the crystal structures of related compounds provides insights into the arrangement of molecules and the impact of specific functional groups on the overall structure (O'reilly et al., 1987).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are fundamental aspects that define the utility and application range of a compound. The synthesis and characterization of compounds with specific functional groups, like acetoxy or difluorophenyl groups, shed light on their chemical behavior and potential for further modification and application (Haasbroek et al., 1998).
Wissenschaftliche Forschungsanwendungen
Green Chemistry and Environmental Policy
2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid contributes to the development of green chemistry practices. Yadav and Joshi (2002) explored a greener acylation process of resorcinol with acetic acid, minimizing waste and avoiding the use of hazardous acylating agents. This research aligns with the principles of green chemistry, emphasizing the importance of designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances (Yadav & Joshi, 2002).
Organic and Organometallic Chemistry
Erker (2005) discussed the unique properties of B(C6F5)3, a strong boron Lewis acid, which finds increasing use as a catalyst or stoichiometric reagent in organic and organometallic chemistry. This includes applications in catalytic hydrometallation reactions, alkylations, and aldol-type reactions, showcasing the compound's versatility and potential for facilitating various chemical transformations (Erker, 2005).
Advanced Oxidation Processes
Kim et al. (2020) highlighted the role of peracetic acid in advanced oxidation processes (AOPs) for pollutant degradation. The study detailed how Co(II)/Co(III) activates peracetic acid, producing acetyloxyl and acetylperoxyl radicals. This process underscores the potential of 2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid derivatives in environmental remediation through the efficient degradation of aromatic organic compounds (Kim et al., 2020).
Liquid Crystalline Polymers
Teoh, Chung, and Pramoda (2004) investigated the effects of perfluoroalkyl dicarboxylic acids on the evolution of liquid crystal texture and liquid crystallinity. Their work demonstrates the contribution of such compounds to the field of liquid crystalline polymers (LCPs), highlighting the importance of chemical structure and composition in determining the properties of LCPs (Teoh, Chung, & Pramoda, 2004).
Peptide Synthesis and Bioconjugation
Frisch, Boeckler, and Schuber (1996) discussed the synthesis of heterobifunctional cross-linking reagents for the coupling of peptides to liposomes, a crucial technique in drug delivery systems. Their research underscores the significance of 2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid derivatives in creating bioconjugates, offering insights into the design of more effective therapeutic agents (Frisch, Boeckler, & Schuber, 1996).
Eigenschaften
IUPAC Name |
2-acetyloxy-2-(2,6-difluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-5(13)16-9(10(14)15)8-6(11)3-2-4-7(8)12/h2-4,9H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSJHKQABRHBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

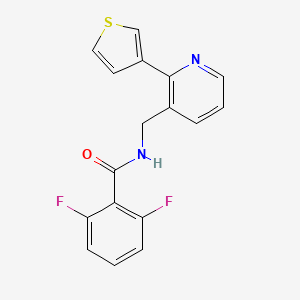
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)
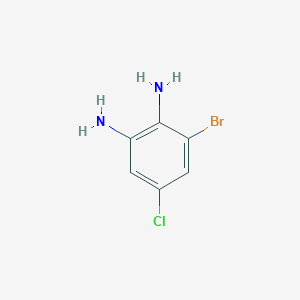
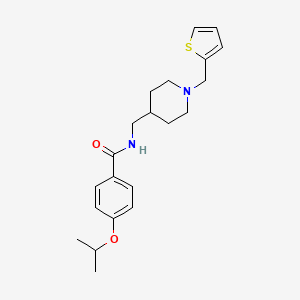
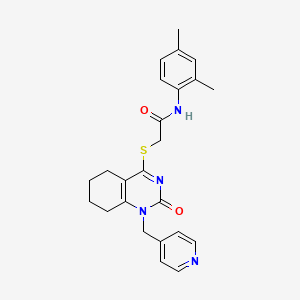
![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
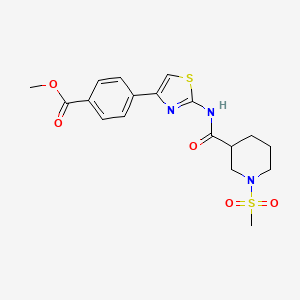
![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)
![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)
![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)
![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)

